Perindoprilat Lactam B

説明

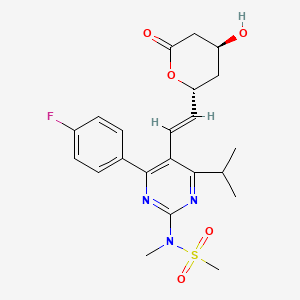

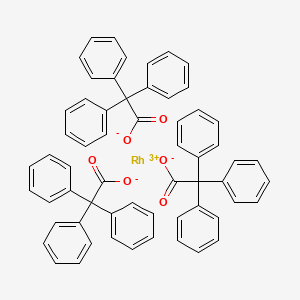

Perindoprilat Lactam B is a chemical compound with the molecular formula C17H26N2O4 . It is used in proteomics research . The CAS number for Perindoprilat Lactam B is 130061-28-8 .

Molecular Structure Analysis

Perindoprilat Lactam B has a molecular weight of 322.4 . The molecular structure of Perindoprilat Lactam B has been investigated using B3LYP/6-31g(d) and B3LYP/6-311+g(d,p) model chemistry .

Chemical Reactions Analysis

β-Lactam antibiotics, including Perindoprilat Lactam B, can be significantly degraded with sodium hydroxide and hydroxylamine . Hydroxylamine was found to degrade the β-lactam structure under mild conditions, while sodium hydroxide did not .

Physical And Chemical Properties Analysis

Perindoprilat Lactam B has a molecular formula of C17H26N2O4 and a molecular weight of 322.4 .

科学的研究の応用

Heart Failure Treatment

This compound is also utilized in the treatment of heart failure. It improves survival rates and reduces hospitalization by decreasing the workload on the heart and enhancing cardiac function .

Pharmacokinetics and Bioavailability Studies

Perindoprilat Lactam B is subject to extensive research to understand its pharmacokinetics and bioavailability. Studies involve the measurement of its concentration in human plasma and milk to determine the optimal dosing for therapeutic efficacy .

Drug Stability and Storage

Research into the stability of Perindoprilat Lactam B under various storage conditions is crucial for ensuring its effectiveness when used as a medication. Stability studies are conducted at different temperatures to establish its shelf life .

Drug Design and Development

The molecular structure of Perindoprilat Lactam B is analyzed to design analogs with potentially improved efficacy or reduced side effects. Structural analysis aids in the development of new ACE inhibitors .

Clinical Trials and Regulatory Standards

Perindoprilat Lactam B is involved in clinical trials to assess its safety and efficacy in treating various conditions. It is also studied to meet the regulatory standards set by health authorities for pharmaceuticals .

作用機序

- ATII plays a crucial role in regulating blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .

- By inhibiting ACE, Perindoprilat prevents the conversion of ATI to ATII, leading to vasodilation, reduced blood pressure, and decreased aldosterone secretion .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

When handling Perindoprilat Lactam B, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided and personal protective equipment should be used . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

The resistance of β-lactam antibiotics, including Perindoprilat Lactam B, is a significant issue in the medical field . The discovery of β-lactamase inhibitors (BLIs) and other β-lactam potentiators has been a promising avenue of research . The future of this field may involve the development of more effective therapeutic agents and the exploration of other mechanisms to reduce the global antimicrobial resistance (AMR) burden .

特性

IUPAC Name |

(2S)-2-[(3S,5aS,9aS,10aR)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-3-6-13(17(22)23)18-10(2)15(20)19-12-8-5-4-7-11(12)9-14(19)16(18)21/h10-14H,3-9H2,1-2H3,(H,22,23)/t10-,11-,12-,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVXUKWRYVJUFG-HTVCTNPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N1C(C(=O)N2C3CCCCC3CC2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)N1[C@H](C(=O)N2[C@H]3CCCC[C@H]3C[C@@H]2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156329 | |

| Record name | Perindoprilat lactam B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130061-28-8 | |

| Record name | Perindoprilat lactam B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130061288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindoprilat lactam B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERINDOPRILAT LACTAM B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G458O7KI2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate](/img/structure/B583896.png)

![(3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B583897.png)

![Ethyl (E)-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pent-2-en-4-ynoate](/img/structure/B583899.png)

![D-[1-2H]Mannose](/img/structure/B583905.png)

![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)